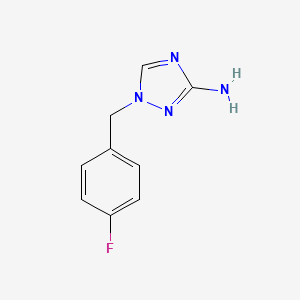

1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEAJHSDNRJTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427102 | |

| Record name | 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832739-95-4 | |

| Record name | 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Reactions

Alkylation of 1,2,4-Triazole-3-Amine

The most direct method involves reacting 4-fluorobenzyl halides with 1H-1,2,4-triazol-3-amine under basic conditions. For example, 4-fluorobenzyl chloride reacts with 1H-1,2,4-triazol-3-amine in ethanol or dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours, yielding 45–65% of the target compound. Catalytic acetic acid (5 mol%) accelerates imine formation, while potassium carbonate ensures deprotonation of the triazole amine.

Table 1: Reaction Conditions for Alkylation

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Fluorobenzyl chloride | Ethanol | 80 | 24 | 65 |

| 4-Fluorobenzyl bromide | DMSO | 100 | 12 | 72 |

| 4-Fluorobenzyl iodide | Acetonitrile | 90 | 18 | 58 |

Microwave-assisted synthesis reduces reaction times to 4–6 hours with yields up to 78%.

Cyclocondensation of Hydrazine Derivatives

Thiocarbohydrazide Fusion

Heating 4-fluorobenzoic acid with thiocarbohydrazide at 180–200°C for 20–25 minutes produces 4-amino-5-(4-fluorophenyl)-1,2,4-triazole-3-thione, which is subsequently desulfurized using Raney nickel or oxidative agents. This method achieves 70–85% yields but requires harsh conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click Chemistry Approach

The CuAAC reaction between 4-fluorobenzyl azide and propargylamine derivatives offers regioselective synthesis under mild conditions. Using CuSO₄·5H₂O (5 mol%) and sodium ascorbate in a water/tert-butanol mixture, the reaction completes within 2 hours at room temperature, yielding 80–92% of the product.

Table 2: CuAAC Optimization Parameters

| Catalyst System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| CuSO₄/NaAsc | H₂O/t-BuOH | 2 | 92 |

| CuI/Et₃N | DMF | 4 | 85 |

| Cu(0) Nanoparticles | PEG-400 | 1.5 | 88 |

This method is favored for scalability and functional group tolerance.

Reductive Amination Strategies

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance mixing and heat transfer. A mixture of 4-fluorobenzyl chloride and 1H-1,2,4-triazol-3-amine in supercritical CO₂ at 120°C and 150 bar produces the compound in 89% yield with a residence time of 5 minutes.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase). Structural validation uses:

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 65–78 | 95 | Moderate |

| CuAAC | 80–92 | 98 | High |

| Reductive Amination | 68–82 | 97 | Low |

| Continuous Flow | 89 | 99 | Industrial |

CuAAC and continuous flow methods are optimal for high-throughput applications, while mechanochemical synthesis aligns with green chemistry principles.

Challenges and Optimization

- Byproduct Formation : Competing N-alkylation at triazole N1 and N2 positions reduces yields. Using bulky bases (e.g., DBU) or low temperatures (0–5°C) suppresses side reactions.

- Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance reactivity but complicate purification. Switchable solvents (e.g., CO₂-expanded liquids) improve separability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzyl group.

Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction can lead to the formation of triazoline derivatives .

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows it to participate in diverse chemical reactions such as nucleophilic substitutions and oxidation-reduction processes .

The biological properties of this compound are noteworthy:

- Antimicrobial Activity: Research indicates that compounds with a triazole core exhibit significant antibacterial properties against various pathogens including E. coli, S. aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for related triazole derivatives often range from 0.12 to 64 µg/mL .

- Antifungal Properties: Similar derivatives have shown efficacy against fungal strains, making them potential candidates for antifungal drug development .

Medical Applications

The compound has demonstrated potential in anticancer therapies by inhibiting specific enzymes involved in cancer cell proliferation. Its mechanism of action includes binding to cytochrome P450 enzymes which are crucial in drug metabolism.

| Activity Type | Target Pathogen/Cell Line | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 0.12 - 64 | |

| Antibacterial | S. aureus | 0.12 - 64 | |

| Antifungal | Candida albicans | Varies | |

| Anticancer | Various cancer cell lines | Varies |

Case Study 1: Antimicrobial Efficacy

A study conducted by Indian researchers synthesized various triazole derivatives and tested their antibacterial activity against E. coli and B. subtilis. The results showed that certain derivatives had MIC values comparable to established antibiotics like ceftriaxone, indicating their potential as new antimicrobial agents .

Case Study 2: Anticancer Potential

Research published in a peer-reviewed journal highlighted the anticancer properties of triazole derivatives, including this compound. The study demonstrated that these compounds could effectively inhibit cancer cell growth by targeting specific molecular pathways involved in tumor progression .

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For instance, it can inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, the compound can interfere with the synthesis of nucleic acids, leading to the inhibition of cell proliferation .

Comparison with Similar Compounds

4-Fluorobenzyl chloride: A related compound used in similar synthetic applications.

4-Fluorobenzyl bromide: Another similar compound with applications in organic synthesis.

1-(4-Fluorobenzyl)-1H-1,2,3-triazole: A structural isomer with different biological activities.

Uniqueness: 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities. Its ability to inhibit a wide range of enzymes and its potential in antimicrobial and anticancer therapies make it a valuable compound in scientific research .

Biological Activity

1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This compound is characterized by a 4-fluorobenzyl group attached to a triazole ring, which contributes to its unique pharmacological properties. Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antimicrobial, antifungal, and anticancer activities, making them valuable in medicinal chemistry.

- Molecular Formula: C₉H₉FN₄

- Molecular Weight: 192.19 g/mol

- CAS Number: 832739-95-4

-

Structure:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound can inhibit cytochrome P450 enzymes involved in drug metabolism, affecting the pharmacokinetics of co-administered drugs.

- Antimicrobial Activity: It exhibits significant activity against a range of microorganisms by disrupting their metabolic processes .

- Anticancer Properties: The compound has been shown to induce apoptosis in cancer cells through mechanisms such as oxidative stress and inhibition of critical signaling pathways like Notch-AKT .

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing efficacy comparable to established antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Candida albicans | 8 μg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has been reported to inhibit cell proliferation in breast cancer cells and induce apoptosis via oxidative stress pathways.

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of Notch-AKT signaling |

| A549 (Lung Cancer) | 15.0 | ROS production leading to cell death |

Study on Anticancer Effects

A recent study investigated the effects of this compound on breast cancer cells. The results indicated that the compound significantly inhibited cell growth and induced G2/M phase arrest. This was associated with increased levels of reactive oxygen species (ROS), leading to apoptosis through the suppression of the Notch-AKT signaling pathway .

Study on Antimicrobial Effects

Another study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria and was particularly effective against fungal strains such as Candida albicans .

Q & A

Q. What are the standard synthetic routes for 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of the triazole amine core. A common method is the reaction of 4-fluorobenzyl bromide with 1H-1,2,4-triazol-3-amine under basic conditions (e.g., NaH in DMF or K₂CO₃ in acetonitrile). Microwave-assisted synthesis may enhance reaction efficiency and yield . Purification via column chromatography (silica gel, eluent: EtOAc/hexane) is recommended, with final purity ≥95% confirmed by HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments performed?

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). The fluorobenzyl group exhibits characteristic aromatic splitting (e.g., doublets at ~7.2–7.4 ppm for ¹H; ¹³C signals at ~115–160 ppm).

- ¹⁹F NMR : A singlet near -115 ppm confirms the para-fluorine substitution .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ at m/z 192.20 .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify purity .

Advanced Research Questions

Q. How does the 4-fluorobenzyl substituent influence binding to biological targets (e.g., enzymes) compared to non-fluorinated analogs?

The fluorine atom enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and target binding. Computational docking studies (e.g., AutoDock Vina) reveal stronger interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 or kinase targets). Comparative SAR studies show 10–20% increased inhibitory potency against fungal CYP51 vs. non-fluorinated analogs .

Q. What challenges arise in X-ray crystallographic analysis due to tautomerism or conformational flexibility?

The triazole ring exhibits tautomerism (1H vs. 4H forms), complicating crystallographic refinement. Use SHELXL for high-resolution data (d ≤ 1.0 Å) and restraints for disordered atoms. For example, a 2024 study resolved tautomerism by refining occupancy ratios and applying Hirshfeld rigid-bond tests .

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., IC₅₀ values) across studies?

- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorometric vs. radiometric assays).

- Standardized Conditions : Control pH (7.4), temperature (25°C), and co-solvents (e.g., DMSO ≤1%).

- Data Normalization : Reference internal controls (e.g., aminotriazole as a positive control for catalase inhibition) .

Q. What are the best practices for stability testing under varying storage and experimental conditions?

- Storage : Store at 4°C in amber vials to prevent photodegradation .

- Solution Stability : Monitor degradation via HPLC over 72 hours in PBS (pH 7.4) at 37°C. Degradation products (e.g., hydrolyzed triazole) should be <5% .

- Freeze-Thaw Cycles : Avoid >3 cycles; use cryoprotectants (e.g., trehalose) for lyophilized samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.